molecular formula C26H24N2O2 B2741795 1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 892293-37-7

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2741795
CAS No.: 892293-37-7
M. Wt: 396.49
InChI Key: XLBMJJDZGVWJKT-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is a 1,8-naphthyridine derivative characterized by a fused bicyclic aromatic core. This compound features three distinct substituents:

  • A 2,5-dimethylbenzyl group at the N1 position, contributing steric bulk and hydrophobic interactions.
  • A 4-methylbenzoyl moiety at the C3 position, which may enhance binding affinity to biological targets via π-π stacking or dipole interactions.
  • A methyl group at the C7 position, influencing electronic properties and solubility.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-16-6-10-20(11-7-16)24(29)23-15-28(14-21-13-17(2)5-8-18(21)3)26-22(25(23)30)12-9-19(4)27-26/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBMJJDZGVWJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the naphthyridine core: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the benzyl and benzoyl groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

    Methylation: The methyl groups can be added using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one can be contextualized against related 1,8-naphthyridine derivatives, as illustrated below:

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Compound Name Substituents Key Properties Biological Activity Ref.
Target Compound - N1: 2,5-dimethylbenzyl
- C3: 4-methylbenzoyl
- C7: Methyl
- Enhanced lipophilicity due to aromatic substituents
- Potential for improved target binding via benzoyl group
Hypothesized: Anti-inflammatory, antibacterial (based on structural analogs)
Methyl 1-ethyl-7-methyl-4-oxo-... () - N1: Ethyl
- C3: Methyl ester
- C7: Methyl
- Planar ester group with weak hydrogen bonding (C–H⋯O)
- Stabilized by water-mediated crystal packing
Antibacterial, anti-hypertensive (explicitly reported)
Generic 1,8-naphthyridine Unsubstituted or minimally substituted - Strong metal coordination (monodentate/bidentate)
- Moderate solubility in polar solvents
Baseline activity in metal chelation and antimicrobial assays

Key Observations:

Substituent Effects on Bioactivity: The 4-methylbenzoyl group in the target compound may confer stronger binding to enzymes or receptors compared to the methyl ester in the compound, as acyl groups often enhance target affinity through hydrophobic or dipole interactions .

Crystallographic Behavior :

  • The compound forms a stable crystal lattice via water-mediated hydrogen bonds (O–H⋯O) and weak C–H⋯O interactions, creating infinite chains along the a-axis . In contrast, the bulky aromatic substituents in the target compound may disrupt such packing, leading to altered crystallinity or polymorphism.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization (e.g., Friedel-Crafts acylation for the benzoyl group), whereas the compound is synthesized via esterification of a carboxylic acid precursor .

Pharmacological Potential: While the compound exhibits explicit antibacterial and antihypertensive activity, the target compound’s bioactivity remains speculative but aligns with trends observed in substituted 1,8-naphthyridines, which show enhanced potency with electron-withdrawing or aromatic groups .

Research Tools and Methodologies

Structural analysis of such compounds relies heavily on crystallographic software:

  • SHELX (particularly SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks .
  • WinGX and ORTEP-3 facilitate graphical representation of molecular structures and crystallographic data, critical for interpreting substituent effects on molecular conformation .

Biological Activity

1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C26H24N2O2
Molecular Weight 396.49 g/mol
InChI Key InChI=1S/C26H24N2O2

Synthesis

The synthesis of this compound typically involves several organic reactions:

  • Formation of the naphthyridine core : Achieved through a condensation reaction.
  • Introduction of benzyl and benzoyl groups : Utilizes Friedel-Crafts alkylation and acylation.
  • Methylation : Methyl groups are introduced using methylating agents like methyl iodide in basic conditions.

These methods ensure high yield and purity essential for biological testing .

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : It has shown effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus1
Enterococcus faecium2

This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer properties have been evaluated in various studies:

  • Cell Line Studies : It demonstrated cytotoxic effects against several cancer cell lines, including Caco-2 (colorectal cancer) with significant reductions in cell viability at specific concentrations (p = 0.004) .
Cell LineIC50 (µM)
Caco-210
MCF-7 (breast cancer)15

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial effects against drug-resistant strains, demonstrating that the compound inhibited growth effectively at low concentrations .
  • Anticancer Study :
    • Research involving the compound's effect on colorectal cancer cells highlighted its ability to induce apoptosis and inhibit proliferation, suggesting a mechanism involving cell cycle arrest .

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